4-[5,5-Dimethyl-3-oxo-2-(trifluoromethyl)-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinolin-2-yl]-2,6-dimethylphenyl 4-fluorobenzoate
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Overview
Description
4-[5,5-Dimethyl-3-oxo-2-(trifluoromethyl)-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinolin-2-yl]-2,6-dimethylphenyl 4-fluorobenzoate is a complex organic compound with a unique structure that includes multiple functional groups such as trifluoromethyl, dimethyl, and fluorobenzoate
Preparation Methods
The synthesis of 4-[5,5-Dimethyl-3-oxo-2-(trifluoromethyl)-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinolin-2-yl]-2,6-dimethylphenyl 4-fluorobenzoate involves several steps. The synthetic route typically starts with the preparation of the core tetrahydropyrrolo[2,1-a]isoquinoline structure, followed by the introduction of the trifluoromethyl group and the dimethylphenyl group. The final step involves the esterification with 4-fluorobenzoic acid. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoate moiety, leading to the formation of various substituted products.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
4-[5,5-Dimethyl-3-oxo-2-(trifluoromethyl)-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinolin-2-yl]-2,6-dimethylphenyl 4-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-[5,5-Dimethyl-3-oxo-2-(trifluoromethyl)-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinolin-2-yl]-2,6-dimethylphenyl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include:
- 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluorobenzoic acid
- 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide
These compounds share structural similarities with 4-[5,5-Dimethyl-3-oxo-2-(trifluoromethyl)-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinolin-2-yl]-2,6-dimethylphenyl 4-fluorobenzoate but differ in their specific functional groups and overall molecular architecture. The presence of the trifluoromethyl group in these compounds contributes to their unique chemical and biological properties .
Properties
Molecular Formula |
C30H25F4NO3 |
---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
[4-[5,5-dimethyl-3-oxo-2-(trifluoromethyl)-6H-pyrrolo[2,1-a]isoquinolin-2-yl]-2,6-dimethylphenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C30H25F4NO3/c1-17-13-21(14-18(2)25(17)38-26(36)19-9-11-22(31)12-10-19)29(30(32,33)34)16-24-23-8-6-5-7-20(23)15-28(3,4)35(24)27(29)37/h5-14,16H,15H2,1-4H3 |
InChI Key |
VIXSDQISGSSWRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=CC=C(C=C2)F)C)C3(C=C4C5=CC=CC=C5CC(N4C3=O)(C)C)C(F)(F)F |
Origin of Product |
United States |
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